Despite the lack of specific research applications, the chemical properties of 2-Naphthyl butyrate offer potential for further exploration in various scientific fields:
2-Naphthyl butyrate is an organic compound with the molecular formula and a molecular weight of approximately 214.26 g/mol. It is classified as an ester, specifically the butyrate ester of 2-naphthol. This compound is known for its solubility in both water and organic solvents, making it versatile for various applications in chemical and biological contexts. Its structure features a naphthalene ring substituted with a butyric acid moiety, which contributes to its unique chemical properties and reactivity .
2-Naphthyl butyrate exhibits notable biological activities, particularly as a substrate for various esterases in biological systems. It has been used as a marker for identifying esterase activity in monocytes and lymphocytes. The compound's hydrolysis products can influence cellular processes, including apoptosis and differentiation in certain cell types. Additionally, its role as a fatty acid derivative suggests potential implications in metabolic pathways .
The synthesis of 2-naphthyl butyrate can be achieved through several methods:
The applications of 2-naphthyl butyrate span various fields:
Research has highlighted the interactions of 2-naphthyl butyrate with various biological systems:
Several compounds share structural similarities with 2-naphthyl butyrate, including:
The uniqueness of 2-naphthyl butyrate lies in its specific structural attributes that confer distinct reactivity patterns and biological activities compared to these similar compounds. Its aromatic character combined with fatty acid properties allows it to participate in diverse biochemical interactions that are not observed with simpler fatty acids or other naphthalene derivatives .
2-Naphthyl butyrate belongs to the ester class, characterized by the functional group R–COO–R', where R is a naphthyl group and R' is a butyl chain. Its IUPAC name is naphthalen-2-yl butanoate, reflecting the esterification of butyric acid at the 2-position of naphthalene. Alternative designations include β-naphthyl butyrate and butanoic acid 2-naphthyl ester.
Property | Value | Source |
---|---|---|
Molecular formula | C₁₄H₁₄O₂ | |
CAS registry number | 5856-33-7 | |
Molecular weight | 214.26 g/mol | |
SMILES notation | CCCC(=O)OC₁=CC₂=CC=CC=C₂C=C₁ | |
InChI key | KCWQXDQUKLJUEU-UHFFFAOYSA-N |
The compound exhibits positional isomerism with 1-naphthyl butyrate (α-naphthyl butyrate), where the ester group attaches to the 1-position of naphthalene. This difference significantly impacts reactivity: 2-naphthyl butyrate demonstrates higher enzymatic specificity in esterase assays compared to its α-isomer.
2-Naphthyl butyrate is an organic ester compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 grams per mole [1] [3]. The compound consists of fourteen carbon atoms, fourteen hydrogen atoms, and two oxygen atoms arranged in a specific structural configuration that defines its chemical and physical properties [1]. The molecular composition reflects the union of a naphthalene aromatic ring system with a butyric acid moiety through an ester linkage [4].
The elemental composition can be expressed as 78.49% carbon, 6.59% hydrogen, and 14.95% oxygen by mass, demonstrating the predominance of carbon within the molecular structure [1]. This composition is characteristic of aromatic esters and contributes to the compound's solubility characteristics and physical properties [2] [6].
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄O₂ |
Molecular Weight | 214.26 g/mol |
Carbon Content | 78.49% |
Hydrogen Content | 6.59% |
Oxygen Content | 14.95% |
The structural architecture of 2-naphthyl butyrate features a naphthalene ring system substituted at the 2-position with a butyrate ester functional group [1] [4]. The naphthalene moiety consists of two fused benzene rings arranged in a linear fashion, providing the compound with its distinctive aromatic characteristics [3]. The ester linkage occurs specifically at the 2-position of the naphthalene ring, which is also referred to as the beta position [6].
The butyrate portion consists of a four-carbon aliphatic chain terminating in a carbonyl group that forms the ester bond with the naphthyl oxygen [4]. This structural arrangement creates a molecule with both aromatic and aliphatic character, influencing its chemical behavior and physical properties [1]. The molecular geometry places the butyrate chain in a position that allows for potential conformational flexibility around the ester linkage [26].
The compound exists as a liquid at room temperature, appearing as a colorless to pale yellow fluid [2] [10]. The structural features contribute to its boiling point of 338.1°C at 760 mmHg and a density of 1.103 grams per cubic centimeter [34]. The refractive index of 1.58 reflects the compound's aromatic character and molecular density [34].
Physical Property | Value |
---|---|
Physical State | Liquid |
Appearance | Colorless to pale yellow |
Boiling Point | 338.1°C (at 760 mmHg) |
Density | 1.103 g/cm³ |
Refractive Index | 1.58 |
Flash Point | 117.2°C |
The International Union of Pure and Applied Chemistry nomenclature for this compound is naphthalen-2-yl butanoate [1] [4] [10]. This systematic name precisely describes the molecular structure by identifying the naphthalene ring system with substitution at the 2-position and the butanoate ester functionality [3]. The IUPAC naming convention provides unambiguous identification of the compound's structure and substitution pattern [1].
Alternative designations for 2-naphthyl butyrate include several common and systematic names used throughout the chemical literature [1] [6]. The compound is frequently referred to as beta-naphthyl butyrate, emphasizing the beta position of substitution on the naphthalene ring [6] [12]. Additional nomenclature includes butanoic acid 2-naphthyl ester and butyric acid 2-naphthyl ester, which describe the compound from the perspective of the carboxylic acid derivative [1] [3].
The Chemical Abstracts Service registry number 5856-33-7 provides a unique identifier for the compound in chemical databases and literature [1] [4]. The European Community number 686-355-8 serves as an additional regulatory identifier [1]. The compound also possesses various database identifiers including ChEBI identification number 90150 and DSSTox Substance identification number 80324539 [1].
Nomenclature Type | Designation |
---|---|
IUPAC Name | naphthalen-2-yl butanoate |
Common Name | 2-naphthyl butyrate |
Alternative Name | beta-naphthyl butyrate |
Systematic Name | butanoic acid 2-naphthyl ester |
CAS Registry Number | 5856-33-7 |
EC Number | 686-355-8 |
ChEBI ID | CHEBI:90150 |
2-Naphthyl butyrate exists as a positional isomer of 1-naphthyl butyrate, with both compounds sharing the identical molecular formula C₁₄H₁₄O₂ and molecular weight of 214.26 grams per mole [7] [13]. The fundamental difference between these isomers lies in the position of ester substitution on the naphthalene ring system [13] [17]. While 2-naphthyl butyrate features substitution at the 2-position (beta position), 1-naphthyl butyrate contains the ester linkage at the 1-position (alpha position) [7] [13].
The positional isomerism results in distinct physical and chemical properties despite the identical molecular composition [13] [17]. 1-Naphthyl butyrate, designated by CAS registry number 3121-70-8, exhibits a significantly lower boiling point of 182°C at 18 mmHg compared to the 338.1°C boiling point of 2-naphthyl butyrate at 760 mmHg [7] [32]. The flash points also differ considerably, with 1-naphthyl butyrate showing a flash point of 62°C versus 117.2°C for the 2-isomer [32] [34].
The density variations between the isomers reflect their different molecular conformations, with 1-naphthyl butyrate having a density of 1.09 grams per cubic centimeter compared to 1.103 grams per cubic centimeter for 2-naphthyl butyrate [32] [34]. The refractive indices also show slight differences, with values of 1.57 for the alpha isomer and 1.58 for the beta isomer [32] [34].
Property | 1-Naphthyl Butyrate | 2-Naphthyl Butyrate |
---|---|---|
CAS Number | 3121-70-8 | 5856-33-7 |
Position | α-position (1-position) | β-position (2-position) |
Boiling Point | 182°C (18 mmHg) | 338.1°C (760 mmHg) |
Flash Point | 62°C | 117.2°C |
Density | 1.09 g/cm³ | 1.103 g/cm³ |
Refractive Index | 1.57 | 1.58 |
2-Naphthyl butyrate exhibits characteristic ester reactivity patterns, with hydrolysis representing the primary chemical transformation [4] . Under aqueous conditions in the presence of appropriate catalysts, the compound undergoes hydrolytic cleavage of the ester bond to yield 2-naphthol and butyric acid as products . This reaction can be catalyzed by both acidic and basic conditions, with the mechanism varying according to the pH environment [25].
The hydrolysis reaction follows typical ester kinetics and can be represented by the general equation where 2-naphthyl butyrate plus water yields 2-naphthol plus butyric acid . The reaction rate and mechanism depend significantly on temperature, pH, and the presence of catalytic species [21] [24]. Under alkaline conditions, the reaction proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon, leading to formation of the tetrahedral intermediate and subsequent elimination [21].
Enzymatic hydrolysis represents a biologically relevant reaction pathway for 2-naphthyl butyrate [25]. Various esterase enzymes can catalyze the hydrolytic cleavage, making the compound useful as a substrate in enzymatic assays and biochemical research applications . The enzymatic reaction typically proceeds under mild conditions and demonstrates high specificity for the ester functionality [25].
The compound can also participate in transesterification reactions under appropriate conditions, where the alcohol portion of the ester can be exchanged with other alcohols in the presence of suitable catalysts [36]. The aromatic nature of the naphthyl group influences the reactivity patterns and can affect the reaction rates and selectivity [21] [24].
Reaction Type | Products | Conditions |
---|---|---|
Acid Hydrolysis | 2-naphthol + butyric acid | Acidic conditions, heat |
Base Hydrolysis | 2-naphthol + butyrate ion | Basic conditions |
Enzymatic Hydrolysis | 2-naphthol + butyric acid | Esterase enzymes |
Transesterification | New ester + alcohol | Catalyst, alcohol |
Irritant;Environmental Hazard